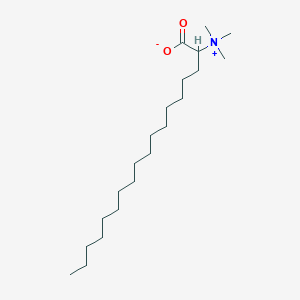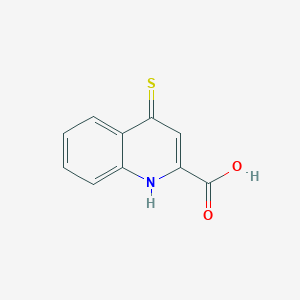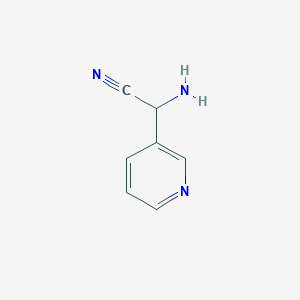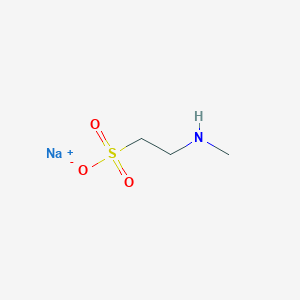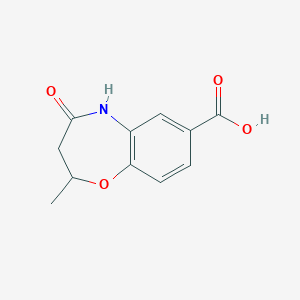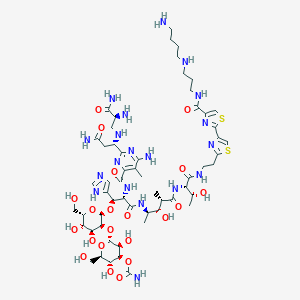
Bleomycin A5
Overview
Description
Bleomycin A5, also known as pingyangmycin, is a member of the bleomycin family of glycopeptide antibiotics. It was discovered in Pingyang County, Zhejiang Province, China, in 1969 and was subsequently approved for clinical use in 1978 by the Chinese Food and Drug Administration. This compound is primarily used as an anticancer agent and is effective in treating various types of cancer, including testicular, ovarian, cervical, head-neck, esophageal, and thyroid carcinomas, as well as lymphomas .
Scientific Research Applications
Bleomycin A5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an anticancer agent to treat various malignancies. In biology, it is used to study DNA damage and repair mechanisms due to its ability to induce DNA strand breaks. In chemistry, it serves as a model compound for studying metal ion chelation and radical formation. Additionally, this compound is used in industry for the production of other bleomycin derivatives and related compounds .
Mechanism of Action
Target of Action
Bleomycin A5, also known as Pingyangmycin, is a glycopeptide antibiotic that exhibits potent antitumor activity . The primary targets of this compound are guanosine-cytosine-rich portions of DNA . It binds to these regions via association of the “S” tripeptide and by partial intercalation of the bithiazole rings .
Mode of Action
It forms a complex with divalent metals like iron, which can produce highly reactive free radicals and Fe (III). These free radicals cause DNA single-strand breaks at 3’-4’ bonds in deoxyribose, yielding free base propenals, especially of thymine .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to increase caspase-3 and p53 levels and inhibit telomerase activity, leading to apoptosis . It also induces DNA damage and senescence in alveolar epithelial cells (AECs), which is considered a key factor in the development of lung pathology .
Pharmacokinetics
this compound, being a hydrophilic molecule, depends on transporters or endocytosis receptors to get inside cells . In humans, it is rapidly eliminated primarily by renal excretion, accounting for approximately half of a dose . In patients with renal compromise or extensive prior cisplatin therapy, the drug half-life can extend from 2 to 4 hours up to 21 hours . Thus, dose adjustments are needed when creatinine clearance is less than or equal to 3N mL/min .
Result of Action
The anticancer activities of this compound rely on their abilities to produce DNA breaks, thus leading to cell death . It has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in AECs . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different cellular uptake, DNA repair rate, and/or increased drug detoxification might be some of the reasons for the varying half maximal inhibitory concentration (IC 50) of this compound in different cancer cell lines . Moreover, glycosaminoglycans might be involved in the cellular uptake of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bleomycin A5 is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . Once inside, it exhibits anticancer activities by producing DNA breaks, leading to cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates downstream apoptosis by increasing cysteine-aspartic acid protease-3 (caspase-3) activity, tumor protein 53 (p53) production, and transforming growth factor beta 1 (TGF-beta 1) formation . These proteins induce apoptosis directly or indirectly by halting cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to produce DNA breaks . This leads to cell death, thereby exerting its anticancer effects .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues through transporters or endocytosis receptors
Preparation Methods
Bleomycin A5 is typically produced through fermentation using the bacterium Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The purification process often includes chromatographic techniques to isolate this compound from other related compounds .
Chemical Reactions Analysis
Bleomycin A5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the chelation of metal ions, primarily iron, which produces a pseudoenzyme that reacts with oxygen to generate superoxide and hydroxide free radicals. These radicals are responsible for the DNA-cleaving activity of this compound . Common reagents used in these reactions include metal ions and oxygen, and the major products formed are DNA fragments resulting from strand breaks .
Comparison with Similar Compounds
Bleomycin A5 is part of the bleomycin family, which includes other compounds such as bleomycin A2 and bleomycin B2. These compounds share a similar chemical structure but differ in their side chains and specific biological activities. Bleomycin A2 and B2 are the primary components of the bleomycin mixture used in clinical settings. This compound is unique in its specific use in China and its distinct side chain structure, which affects its cellular uptake and cytotoxicity. Other similar compounds include phleomycin and zeocin, which are also glycopeptide antibiotics with DNA-cleaving activity .
This compound’s unique properties and applications make it a valuable compound in both scientific research and clinical practice. Its ability to induce DNA damage and its effectiveness as an anticancer agent highlight its significance in the field of medicine.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bleomycin A5 involves multiple steps of chemical reactions that are aimed at achieving the desired structure of the compound. The key steps include the formation of the peptide backbone, the attachment of the sugar moieties, and the introduction of the metal ion complex. The overall strategy involves the use of protecting groups to ensure selectivity and yield of the reactions.", "Starting Materials": [ "L-Valine", "L-Asparagine", "L-Tryptophan", "L-Proline", "D-Desosamine", "FeSO4", "Na2CO3", "H2O2", "HCl", "NaOH", "Acetic anhydride", "Triethylamine", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Chloroform", "Methylene chloride", "Diethyl ether", "Toluene", "Hexanes" ], "Reaction": [ "1. Protection of the amino groups of L-Asparagine and L-Tryptophan using tert-butyloxycarbonyl (Boc) group in DMF with triethylamine as a base.", "2. Protection of the carboxyl group of L-Asparagine using benzyl group in DMF with triethylamine as a base.", "3. Coupling of L-Valine and L-Proline with Boc-Asn and Boc-Trp using diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in DMF.", "4. Removal of Boc groups using trifluoroacetic acid (TFA) in methylene chloride.", "5. Protection of the hydroxyl groups of D-Desosamine using acetyl group in DMF with triethylamine as a base.", "6. Formation of the metal ion complex by adding FeSO4 to the reaction mixture in water at pH 7.5.", "7. Attachment of the sugar moieties to the peptide backbone using hydrogen peroxide (H2O2) in water at pH 7.5.", "8. Removal of the benzyl group using hydrogenation with palladium on carbon in methanol.", "9. Deprotection of the acetyl groups using sodium methoxide in methanol.", "10. Purification of the product using a combination of chromatography techniques such as column chromatography, HPLC, and TLC.", "11. Characterization of the product using spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS No. |
11116-32-8 |
Molecular Formula |
C57H89N19O21S2 |
Molecular Weight |
1440.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25?,26+,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 |
InChI Key |
QYOAUOAXCQAEMW-CHULVIKSSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
| 11116-32-8 | |
Related CAS |
55658-47-4 (hydrochloride) |
Synonyms |
leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


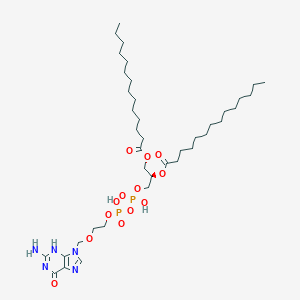
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
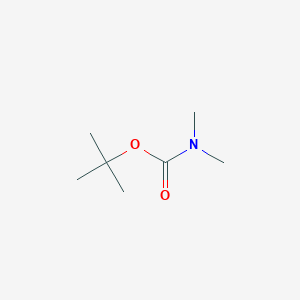
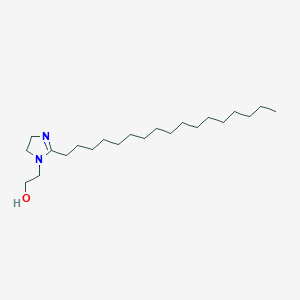
![8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate](/img/structure/B148182.png)
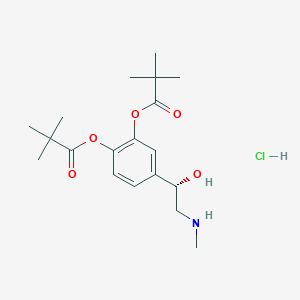
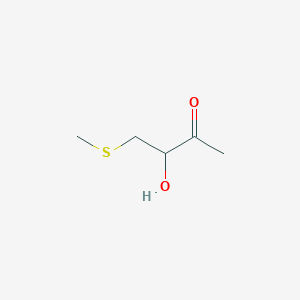
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
